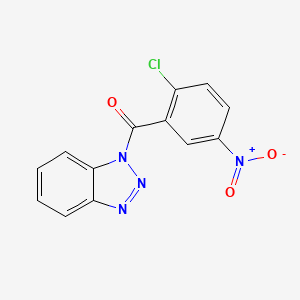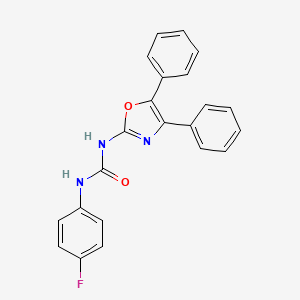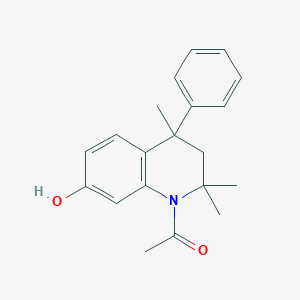![molecular formula C33H42N2O4 B14939441 2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione](/img/structure/B14939441.png)
2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is a complex organic compound with a unique structure that combines multiple ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione typically involves multi-step organic reactions. The starting materials often include substituted chromenes and pyrroloquinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro compounds
科学的研究の応用
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
6-Amino-4,4,5,7,8-pentamethyl-2-chromanone: A structurally related compound with similar chromene and amino functionalities.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another compound with a similar pentamethyl substitution pattern but different ring systems.
Uniqueness
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is unique due to its complex spirocyclic structure, which combines multiple ring systems in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C33H42N2O4 |
|---|---|
分子量 |
530.7 g/mol |
InChI |
InChI=1S/C33H42N2O4/c1-7-22(36)26-28(34)39-24-17-30(3,4)16-23(37)25(24)33(26)21-15-19(2)14-20-27(21)35(29(33)38)32(18-31(20,5)6)12-10-8-9-11-13-32/h14-15H,7-13,16-18,34H2,1-6H3 |
InChIキー |
ADSAQNGWBNLEBL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCCCC6)CC5(C)C)C)C(=O)CC(C2)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)

![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14939376.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)

![4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14939410.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939416.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)

![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)

